

# Application Notes and Protocols: Chemical Bath Deposition of Stibnite ( $\text{Sb}_2\text{S}_3$ ) Thin Films

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## Compound of Interest

Compound Name: STIBNITE

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## Introduction

**Stibnite** (Antimony Trisulfide,  $\text{Sb}_2\text{S}_3$ ) is a promising semiconductor material for various optoelectronic applications, particularly as an absorber layer in thin-film solar cells.<sup>[1][2]</sup> Its appeal stems from its high absorption coefficient, a suitable direct optical band gap (1.6–1.8 eV), and the earth-abundance of its constituent elements.<sup>[3][4]</sup> Among various fabrication techniques, Chemical Bath Deposition (CBD) stands out as a simple, cost-effective, and scalable method for producing large-area  $\text{Sb}_2\text{S}_3$  thin films at low temperatures.<sup>[5][6][7]</sup>

These application notes provide a comprehensive overview and detailed protocols for the synthesis of **stibnite** thin films using CBD, targeting researchers and scientists in materials science and renewable energy. The document covers precursor chemistry, deposition parameters, post-deposition treatments, and characterization techniques.

## Deposition Chemistry and Mechanism

The CBD process for  $\text{Sb}_2\text{S}_3$  relies on the controlled, slow release of antimony ( $\text{Sb}^{3+}$ ) and sulfide ( $\text{S}^{2-}$ ) ions in an aqueous solution, which then react to form  $\text{Sb}_2\text{S}_3$  on a submerged substrate.

- **Ion Sources:** Antimony trichloride ( $\text{SbCl}_3$ ) or potassium antimony tartrate (APT) are common sources for  $\text{Sb}^{3+}$  ions.<sup>[8][9]</sup> Sodium thiosulfate ( $\text{Na}_2\text{S}_2\text{O}_3$ ) or thioacetamide ( $\text{CH}_3\text{CSNH}_2$ ) are typically used as the source for  $\text{S}^{2-}$  ions.<sup>[5][10]</sup>

- **Complexing Agents:** To prevent rapid precipitation of antimony hydroxide and to control the free  $\text{Sb}^{3+}$  concentration, a complexing agent is crucial. Agents like sodium citrate or tartaric acid form stable complexes with antimony ions, ensuring a slow and controlled reaction, which is essential for uniform film growth.[11][12]
- **Growth Pathway:** The deposition process is often governed by a nanoparticle formation-adsorption pathway.[10] This involves the initial formation of  $\text{Sb}_2\text{S}_3$  nanoparticles in the solution (homogeneous nucleation), which then adsorb onto the substrate to form a continuous film.

## Experimental Protocols

### Protocol 1: General Method using Antimony Trichloride and Sodium Thiosulfate

This protocol is a widely used method for depositing **stibnite** thin films.[9]

#### 1.1. Materials and Reagents:

- Antimony Trichloride ( $\text{SbCl}_3$ )
- Sodium Thiosulfate ( $\text{Na}_2\text{S}_2\text{O}_3 \cdot 5\text{H}_2\text{O}$ )
- Acetone or Propanol
- Deionized (DI) Water
- Glass substrates (e.g., soda-lime glass or FTO-coated glass)

#### 1.2. Substrate Preparation:

- Clean the glass substrates by sonicating sequentially in a detergent solution, DI water, acetone, and isopropanol for 15 minutes each.
- Dry the substrates using a nitrogen gun or by placing them in an oven at  $100^\circ\text{C}$ .
- For enhanced film adhesion, the substrate surface can be functionalized to be more hydrophilic by immersing it in a piranha solution (a 3:1 mixture of concentrated  $\text{H}_2\text{SO}_4$  and

30%  $\text{H}_2\text{O}_2$ ) for a short period, followed by thorough rinsing with DI water.[13] (Caution: Piranha solution is extremely corrosive and reactive).

### 1.3. Chemical Bath Preparation and Deposition:

- Prepare a stock solution of  $\text{SbCl}_3$  by dissolving it in a small volume of acetone.
- Prepare an aqueous stock solution of sodium thiosulfate.
- In a beaker, add the required volume of DI water and cool it in an ice bath to the desired deposition temperature (e.g.,  $10^\circ\text{C}$ ).[9]
- Add the  $\text{SbCl}_3$  solution to the beaker while stirring to form a clear solution.
- Add the sodium thiosulfate solution to the beaker. The solution will turn orange-red, indicating the formation of an antimony-thiosulfate complex.
- Vertically immerse the cleaned substrates into the chemical bath.
- Maintain the bath at a constant low temperature (e.g.,  $10\text{-}25^\circ\text{C}$ ) under continuous, gentle stirring for the desired deposition time (e.g., 1-4 hours).

### 1.4. Post-Deposition Treatment:

- After the deposition period, remove the substrates from the bath.
- Rinse the films with DI water to remove any loosely adhered particles and residual solution.
- Dry the films in air or with a gentle stream of nitrogen. The as-deposited films are typically amorphous.[3][5]
- To induce crystallinity, anneal the films in an inert atmosphere (e.g., Nitrogen or Argon) at temperatures between  $250^\circ\text{C}$  and  $350^\circ\text{C}$  for 30-60 minutes.[3][9]

## Protocol 2: High-Efficiency Method using Citrate Complex

This protocol is based on a method reported to produce  $\text{Sb}_2\text{S}_3$  solar cells with a power conversion efficiency of 7.63%.[\[10\]](#)

### 2.1. Materials and Reagents:

- Antimony Trichloride ( $\text{SbCl}_3$ )
- Sodium Citrate
- Sodium Thiosulfate ( $\text{Na}_2\text{S}_2\text{O}_3$ )
- Thioacetamide (TAA)
- Deionized (DI) Water
- FTO/CdS-coated substrates

### 2.2. Chemical Bath Preparation and Deposition:

- Prepare separate aqueous stock solutions of  $\text{SbCl}_3$ , sodium citrate,  $\text{Na}_2\text{S}_2\text{O}_3$ , and thioacetamide.
- In a beaker, prepare the final growth solution with the following parameters: 120 mM  $\text{SbCl}_3$  concentration, and a molar ratio of  $\text{SbCl}_3$  : sodium citrate :  $\text{Na}_2\text{S}_2\text{O}_3$  : thioacetamide of 1 : 2.3 : 1.5 : 0.5.[\[10\]](#)
- Adjust the final volume of the solution as needed (e.g., 48 mL).[\[10\]](#)
- Immerse the FTO/CdS substrates into the solution.
- Place the beaker in a water bath preheated to 90°C and maintain this temperature for 6 hours.[\[10\]](#)

### 2.3. Post-Deposition Treatment:

- Follow the same rinsing and drying steps as described in Protocol 1 (Section 1.4).
- Anneal the films as required for device fabrication, typically in an inert atmosphere.

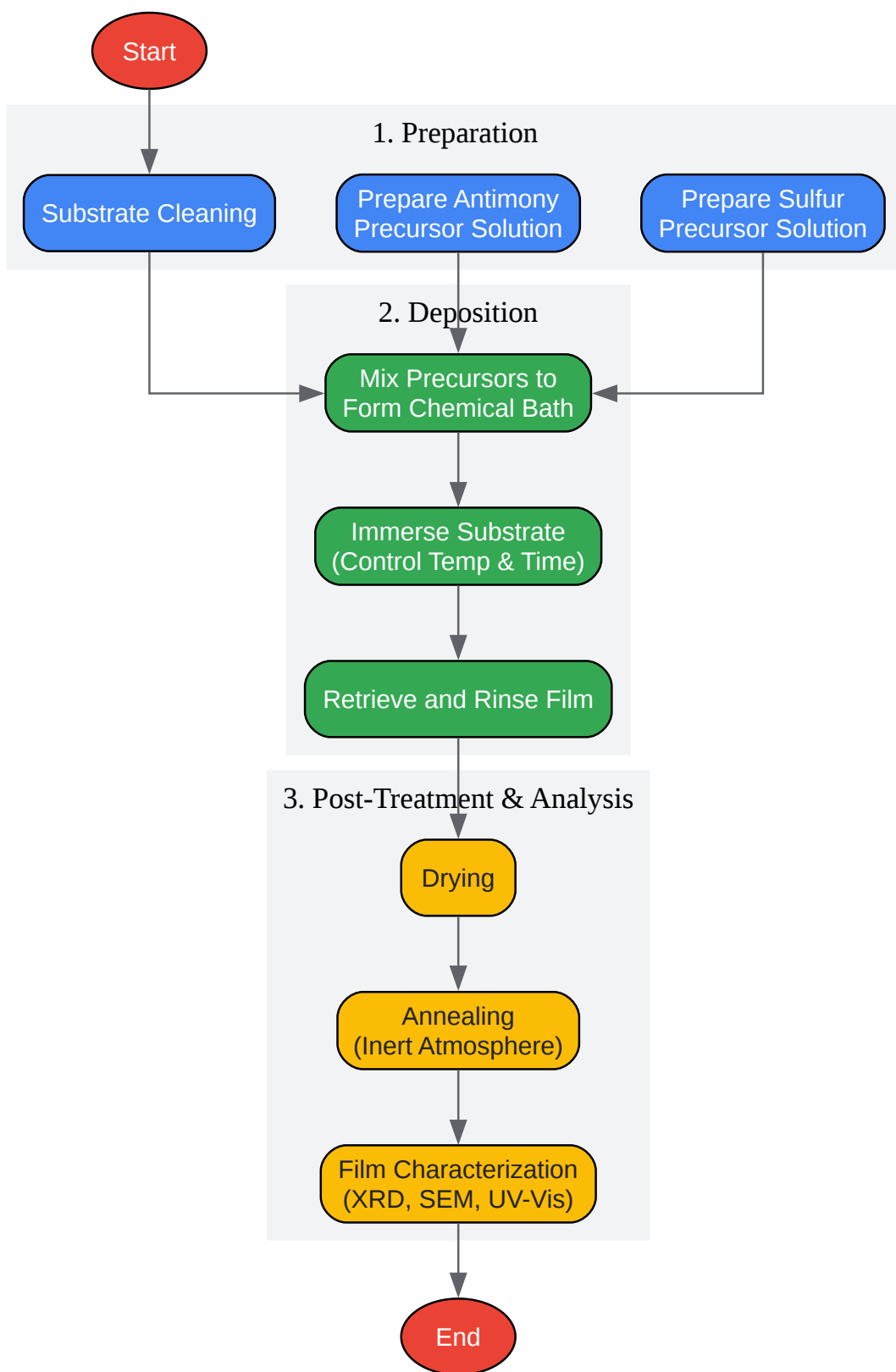
## Data Presentation: Summary of Deposition Parameters

The following table summarizes various parameters and resulting properties reported in the literature for the CBD of  $\text{Sb}_2\text{S}_3$  thin films.

| Antimony Source  | Sulfur Source  | Complexing Agent / Additive(s)   | Deposition Temp. (°C) | Deposition Time | Post-Anneal Temp. (°C)   | Film Thickness | Optical Band Gap (eV) | Reference(s) |
|--|--|--|-----------------------|-----------------|--------------------------|----------------|-----------------------|--------------|
| SbCl <sub>3</sub>  | Na <sub>2</sub> S <sub>2</sub> O <sub>3</sub>                    | None specified   | 10                    | 1 h             | 300 (in N <sub>2</sub> ) | ~0.15 μm       | 1.78                  | [9]          |
| SbCl <sub>3</sub>  | Na <sub>2</sub> S <sub>2</sub> O <sub>3</sub>                    | Sodium Citrate, Thioacetamide  | 90                    | 6 h             | Not specified            | Not specified  | Not specified         | [10][11]     |
| KSbC <sub>4</sub> H <sub>4</sub> O <sub>7</sub> ·0.5H <sub>2</sub> O | Na <sub>2</sub> S <sub>2</sub> O <sub>3</sub> ·5H <sub>2</sub> O | NH <sub>3</sub> ·H <sub>2</sub> O, YCl <sub>3</sub> ·6H <sub>2</sub> O | Not specified         | 40-80 min       | Not specified            | Not specified  | Not specified         | [8]          |
| SbCl <sub>3</sub>  | Thioacetamide  | Tartaric Acid, Ammonium Hydroxide                                      | Room Temp.            | Not specified   | 300 (in N <sub>2</sub> ) | 130 - 170 nm   | 1.82 - 2.03           | [12]         |
| Not specified  | Not specified  | Not specified  | 40 - 70               | 40 min          | Not specified            | 0.56 - 2.40 μm | 2.30                  | [14]         |
| Not specified  | Not specified  | Not specified  | Not specified         | Not specified   | 250 - 350 (in Ar)        | Not specified  | 1.6 - 1.7             | [3]          |

## Visualization of Experimental Workflow

The general workflow for the chemical bath deposition of **stibnite** thin films is illustrated below.



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Caption: General workflow for **stibnite** ( $\text{Sb}_2\text{S}_3$ ) thin film synthesis via Chemical Bath Deposition (CBD).

## Characterization of Stibnite Thin Films

To evaluate the quality and properties of the deposited  $\text{Sb}_2\text{S}_3$  films, several characterization techniques are essential:

- X-Ray Diffraction (XRD): This is used to determine the crystal structure of the films. As-deposited films are often amorphous, while annealing promotes crystallization into the desired orthorhombic **stibnite** phase.[\[3\]](#)[\[9\]](#)
- Scanning Electron Microscopy (SEM): SEM images reveal the surface morphology, grain size, and compactness of the films. Uniform, compact films with well-distributed grains are desirable for device applications.[\[14\]](#)
- UV-Vis Spectroscopy: This technique is used to measure the optical transmittance and absorbance of the films, from which the optical band gap ( $E_g$ ) can be calculated. The band gap is a critical parameter for absorber layers in solar cells.[\[3\]](#)[\[14\]](#)
- Energy-Dispersive X-ray Spectroscopy (EDX): EDX analysis provides the elemental composition of the films, allowing for verification of the stoichiometry (Sb:S ratio).

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